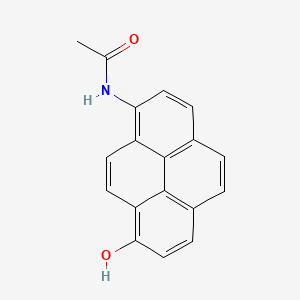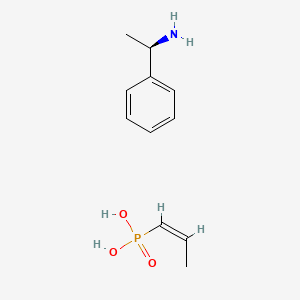
cis-Propenylphosphonic Acid (R)-(+)-a-Methylbenzylamine Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt: is an organic salt with the molecular formula C₃H₇O₃P(C₈H₁₁N).
Méthodes De Préparation
The preparation of cis-Propenylphosphonic Acid involves several steps:
Starting Materials: The process begins with propargyl alcohol and phosphorus trichloride.
Reaction Steps:
Industrial Production: Industrial methods for producing cis-Propenylphosphonic Acid typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions: Typical reagents include phosphotungstic acid and other catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its potential as an inhibitor of fatty acid biosynthesis, making it effective against antibiotic-resistant strains of bacteria.
Medicine: It is used in the microbial production of Fosfomycin, an antibiotic used to treat urinary tract infections.
Industry: The compound is utilized in the production of antibacterial materials and other industrial applications.
Mécanisme D'action
The mechanism of action of cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in fatty acid biosynthesis, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the biosynthesis of fatty acids, leading to the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt can be compared with other similar compounds:
Similar Compounds: Some similar compounds include other phosphonic acids and their derivatives.
Uniqueness: The unique aspect of this compound lies in its specific molecular structure and its ability to inhibit fatty acid biosynthesis, making it effective against antibiotic-resistant bacteria.
Propriétés
Formule moléculaire |
C11H18NO3P |
|---|---|
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
(1R)-1-phenylethanamine;[(Z)-prop-1-enyl]phosphonic acid |
InChI |
InChI=1S/C8H11N.C3H7O3P/c1-7(9)8-5-3-2-4-6-8;1-2-3-7(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/b;3-2-/t7-;/m1./s1 |
Clé InChI |
CUMLAIKEAHWEFG-POMABLRUSA-N |
SMILES isomérique |
C/C=C\P(=O)(O)O.C[C@H](C1=CC=CC=C1)N |
SMILES canonique |
CC=CP(=O)(O)O.CC(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


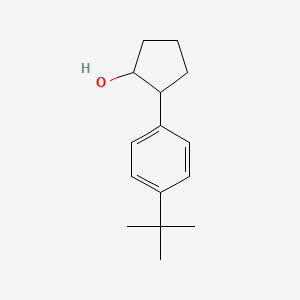
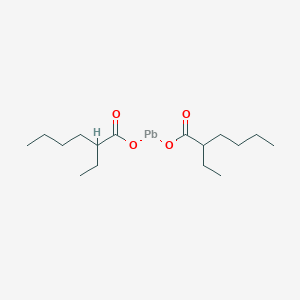

![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)

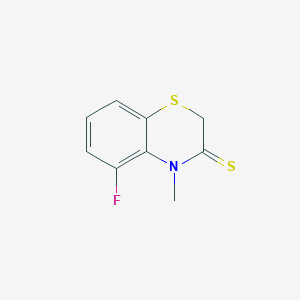
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)



![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)


